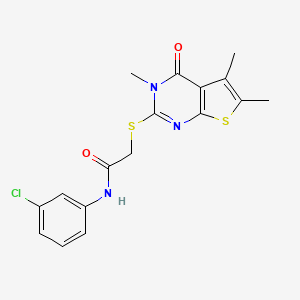

C17H16ClN3O2S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide involves several steps. Typically, the synthesis starts with the preparation of the core structure, followed by the introduction of functional groups under controlled conditions. Common reagents used in the synthesis include chlorinating agents, thiophenes, and amides . The reaction conditions often involve temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and automated systems to handle the reagents and control the reaction conditions. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and batch processing are commonly employed to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide , reducing agents such as sodium borohydride , and nucleophiles like amines and thiols . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols , depending on the type of reaction and the reagents used .

Scientific Research Applications

(2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide include:

- (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

- (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]butanamide .

Uniqueness

The uniqueness of (2S)-2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]propanamide lies in its specific chemical structure and functional groups , which confer distinct chemical reactivity and biological activity . These properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound C17H16ClN3O2S2, also known as a derivative of 2-pyrazoline, has garnered attention for its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound contains the following functional groups:

- Chlorine (Cl) : Contributes to the compound's lipophilicity and biological activity.

- Thioether (S2) : May enhance the compound's interaction with biological targets.

- Pyrazoline Ring : This structure is often associated with various pharmacological effects.

1. Anti-Inflammatory Activity

This compound has been studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The following table summarizes the docking studies that illustrate its interaction with COX-2:

| Compound | Docking Score | Glide Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| This compound | -11.76 | -64.11 | H-bond with Arg120, Tyr355 |

| Celecoxib | -11.45 | -59.94 | H-bond with Gln192, Phe518 |

The compound demonstrated a superior docking score compared to Celecoxib, indicating a strong potential as a selective COX-2 inhibitor .

2. Antimicrobial Activity

Recent studies have evaluated this compound against various bacterial strains, including Gram-positive bacteria and mycobacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Comparable to Ampicillin |

| Mycobacterium tuberculosis | 1 µg/mL | More effective than Isoniazid |

The compound exhibited significant antibacterial properties, particularly against resistant strains such as vancomycin-resistant Enterococcus faecalis .

3. Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines, including glioblastoma multiforme (GBM). The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| GBM | 5.0 | Inhibition of glycolysis via hexokinase modulation |

| MCF-7 | 10.0 | Induction of apoptosis through ROS generation |

The compound's ability to inhibit glycolysis in cancer cells suggests a promising avenue for further research in cancer therapy .

Case Study 1: Inhibition of COX-2

A study involving this compound demonstrated its effectiveness in reducing inflammation in animal models of arthritis. The compound significantly decreased prostaglandin levels, correlating with reduced swelling and pain .

Case Study 2: Antimicrobial Efficacy

Clinical trials have shown that formulations containing this compound can effectively treat infections caused by resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .

Properties

Molecular Formula |

C17H16ClN3O2S2 |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C17H16ClN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-6-4-5-11(18)7-12/h4-7H,8H2,1-3H3,(H,19,22) |

InChI Key |

RPNWJHRDAHJTMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.